molecular formula C10H10N2O B014836 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 52099-72-6

1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B014836
CAS RN: 52099-72-6
M. Wt: 174.2 g/mol
InChI Key: XFASJWLBXHWUMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole compounds involves various strategies, including the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol to obtain novel compounds through UV–vis, IR, NMR, mass spectrometry, and X-ray crystallography techniques (Ünver et al., 2009). Additionally, the synthesis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one was achieved through IR, NMR, and HRMS, confirmed by single-crystal X-ray diffraction analysis (Adardour et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives reveals their geometric and intermolecular interactions. For example, the crystal structure and DFT calculation of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one provided insights into its molecular geometry consistent with experimental data (Adardour et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving benzimidazole derivatives include the condensation of various acetophenones with 4-(1H-imidazol-1-yl) benzaldehyde, leading to compounds with significant anti-leishmanial, anti-oxidant, and anti-fungal activities (Hussain et al., 2009).

Physical Properties Analysis

The synthesis and characterization of benzimidazole compounds provide insights into their physical properties. Techniques such as IR, NMR, and X-ray diffraction are used to determine the structural features and confirm the molecular structure of these compounds, aiding in understanding their physical characteristics (Adardour et al., 2023).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are explored through their reactivity and interactions with various molecules. Studies on their synthesis, structure, and reactivity highlight the versatility and potential applications of these compounds in different chemical reactions and as candidates for biological activity investigations (Hussain et al., 2009).

Scientific Research Applications

  • It acts as a potential inhibitor of IGF-1R (Insulin-like Growth Factor-1 Receptor), offering improved selectivity for IGF-1R inhibition over cytochrome P450 (CYP) (Velaparthi et al., 2007).

  • The compound exhibits antimicrobial properties, with effectiveness compared to conventional antibiotics like Chloramphenicol and Amphotericin B (S. Ch, 2022).

  • It has been used to test antifungal properties in combined pharmacophores (Takaki & Ashburn, 2022).

  • In vitro studies have demonstrated significant to good anticancer activity for derivatives of this compound (Rashid, Husain, & Mishra, 2012).

  • Its structure and molecular stability insights have been valuable in the study of enaminone-based benzo[d]imidazole scaffolds (Alshahrani et al., 2020).

  • Some synthesized derivatives show potent antibacterial and antifungal activity with low cytotoxicity (Desai & Kotadiya, 2014).

  • Certain compounds have demonstrated significant anti-leishmanial, anti-oxidant, and anti-fungal activities (Hussain et al., 2009).

  • It has applications in corrosion inhibition, particularly for mild steel in sulfuric acid (Ammal, Prajila, & Joseph, 2018).

  • The compound has shown growth inhibition in non-small cell lung cancer cell lines (Husain et al., 2012).

  • Bis-benzimidazole derivatives of this compound have shown notable anticancer activity and oral bioavailability (Rashid, 2020).

  • New benzimidazole-based Schiff base copper(II) complexes have shown substantial in vitro cytotoxic effects against various cancer cell lines (Paul et al., 2015).

  • Palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization has been used for the synthesis of functionalized benzimidazoles (Veltri et al., 2018).

  • The compound's structure and synthesis have been explored in scientific research, particularly in the context of biheterocyclic derivatives of phosphonic glycine analogues (Khadir et al., 2021).

  • Palladium-catalyzed oxidative aminocarbonylation/heterocyclization has been used to convert related compounds into benzimidazothiazoles (Veltri et al., 2016).

  • The compound has been evaluated for its anti-inflammatory activity, showing potential as an anti-inflammatory agent (Shankar et al., 2017).

  • A new approach using palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation has been reported for the synthesis of functionalized benzimidazopyrimidinones (Mancuso et al., 2017).

  • The crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde, a related compound, has been determined through X-ray crystallography (Selvanayagam et al., 2010).

  • Some synthesized derivatives have shown better inhibition of α-glucosidase than acarbose, with significant potential as α-glucosidase inhibitors (Şenkardeş et al., 2022).

  • The synthesized compounds have been characterized using various spectroscopic techniques, including 1H NMR, EI-MS, and IR (Jadhav et al., 2008).

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. Some imidazole derivatives are used as drugs and are safe for human consumption, while others can be toxic89. The specific safety and hazards for “1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one” are not available in the literature I have access to.


Future Directions

The study of imidazole derivatives is a vibrant field due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs10.


Please note that the information provided here is general and may not apply to “1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one”. For more specific information, please refer to the relevant scientific literature or consult with a chemistry professional.


properties

IUPAC Name

3-prop-1-en-2-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,1H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFASJWLBXHWUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200092
Record name 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

CAS RN

52099-72-6
Record name 1,3-Dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one
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Record name 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one
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Record name 52099-72-6
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Record name 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one
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Record name 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one
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Record name 1-Isopropenyl-2-benzimidazolidinone
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Synthesis routes and methods

Procedure details

1 ml of a 47% potassium hydroxide solution and then 530 mmol of methyl acetoacetate in solution in 20 ml of xylene are added to 500 mmol of 2-aminoaniline in 150 ml of xylene heated to 120° C. The whole mixture is heated and the water/methanol mixture formed is removed by means of a Dean and Stark apparatus. The whole mixture is then brought to reflux for 3 hours. After cooling to 40° C., 83 ml of 47% potassium hydroxide and 55 ml of water are added. The alkaline aqueous phase is neutralized with acetic acid. The expected product then crystallizes; it is filtered off, washed with water and dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
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1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
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1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 4
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
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1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 6
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Citations

For This Compound
3
Citations
H Al-Ghulikah, A Ghabi, H Mtiraoui, E Jeanneau… - Arabian Journal of …, 2023 - Elsevier
A novel series of 1,2,3-triazole-benzimidazolidinone hybrid derivatives were designed and synthesized via click reaction, between various aryl azide and a terminal alkyne bearing a …
S Wei, L Li, Y Shu, K Zhao, Z Ji - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
Thirty-six imidazolin-2-ones, including ten pairs of benzimidazolones and sixteen imidazopyridines, were synthesized and subjected for the evaluation of antifungal and antitumor activity…
F Yang, C Wu, Z Li, G Tian, J Wu, F Zhu… - … Process Research & …, 2016 - ACS Publications
A novel and efficient route of synthesis for making flibanserin via 2-ethoxy-1H-benzo[d]imidazole (12) was described with excellent yield. This protocol provided a more facile approach …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk

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